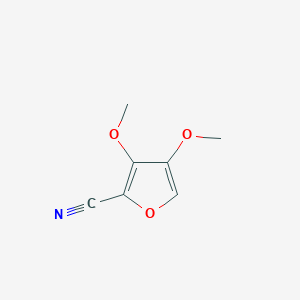
Methyl 3-chloro-4-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-chloro-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 175137-11-8 . It has a molecular weight of 190.65 and its IUPAC name is methyl 3-chloro-4-methyl-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO2S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h3H,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 3-chloro-4-methylthiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Organic Semiconductor Development
Methyl 3-chloro-4-methylthiophene-2-carboxylate: plays a significant role in the development of organic semiconductors. Its thiophene derivative structure is integral in the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to facilitate electron mobility makes it a valuable component in creating more efficient and flexible electronic devices .
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, this compound is utilized for synthesizing biologically active molecules with anticancer properties. The thiophene ring, a core structure in many pharmacologically active compounds, is known for its effectiveness in combating various types of cancer cells, making it a target for new anticancer drug development .
Anti-Inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make Methyl 3-chloro-4-methylthiophene-2-carboxylate a potential precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers are exploring its use in creating new formulations that can provide relief from inflammation with fewer side effects .
Antimicrobial Applications
Thiophene derivatives exhibit antimicrobial activity, and this compound can be used to develop new antimicrobial agents. Its structural framework is conducive to creating molecules that can inhibit the growth of bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains .
Material Science: Corrosion Inhibitors
In material science, Methyl 3-chloro-4-methylthiophene-2-carboxylate is investigated for its application as a corrosion inhibitor. The thiophene moiety can be incorporated into coatings and materials to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs .
Organic Synthesis: Cross-Coupling Reactions
This compound is also significant in organic synthesis, particularly in cross-coupling reactions. It can serve as a substrate for various metal-catalyzed reactions, leading to the formation of complex thiophene structures that are valuable in further chemical synthesis .
Pharmacodynamics: Modulation of Drug Properties
The methylation effect of Methyl 3-chloro-4-methylthiophene-2-carboxylate can profoundly change the pharmacodynamic properties of drugs. By adding or modifying the methyl group, researchers can alter the drug’s activity, potentially leading to more effective and targeted therapies .
Anesthetic Formulations
Lastly, the compound’s structural similarity to known anesthetics suggests its potential use in developing new anesthetic formulations. Its thiophene core could be modified to enhance its properties as a voltage-gated sodium channel blocker, which is essential for effective anesthesia .
Safety and Hazards
properties
IUPAC Name |
methyl 3-chloro-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFSIDWTJVUAER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380566 |
Source


|
| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175137-11-8 |
Source


|
| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)






![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)





